molecular formula C8H15NO3 B1267812 Ethyl 2-(1-ethoxyethylideneamino)acetate CAS No. 21164-33-0

Ethyl 2-(1-ethoxyethylideneamino)acetate

Cat. No.: B1267812
CAS No.: 21164-33-0
M. Wt: 173.21 g/mol
InChI Key: PHVIFILFKDQZIH-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethoxyethylideneamino)acetate, also known as EEAA, is an organic compound that has a wide range of uses in scientific research. EEAA is a chiral compound and belongs to the class of compounds known as α-amino esters. It is a colorless liquid, with a boiling point of 124-126°C and a melting point of -28.5°C. EEAA has a wide range of applications in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

1. Synthesis of Fluorescent Protein Chromophore Analogues

Ethyl 2-(1-ethoxyethylideneamino)acetate is used in the synthesis of 4-arylideneimidazolin-5-one analogues, related to the green fluorescent protein (GFP) chromophore. These compounds are derived from a variety of Schiff bases and have applications in biochemical research, particularly in the study of protein structure and function (Baldridge, Kowalik & Tolbert, 2010).

2. Memory Enhancement Research

In a study on mice, a compound synthesized from this compound demonstrated potential in enhancing memory. This research highlights the compound's neuropharmacological applications, particularly in developing treatments for memory-related disorders (Li Ming-zhu, 2010).

3. Development of Organic Compounds with Biological Activity

This compound has been used in the synthesis of complex organic compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These compounds have potential in pharmaceutical research due to their unique chemical structures and properties (Yavari, Aghazadeh & Tafazzoli, 2002).

4. Pharmaceutical Applications

This compound is involved in the synthesis of compounds used in medicinal chemistry, such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate. This compound serves as a coupling agent in the synthesis of peptides and other pharmaceutical products, showcasing its versatility in drug development (Thalluri, Nadimpally, Chakravarty, Paul & Mandal, 2013).

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1-ethoxyethylideneamino)acetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with amino acids, where it acts as a precursor or intermediate in the synthesis of more complex molecules . The compound’s ethoxyethylidene group allows it to participate in nucleophilic substitution reactions, which are essential in forming peptide bonds and other biochemical structures .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the production of essential metabolites . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and either inhibit or activate their activity. For example, it can act as an inhibitor of certain proteases, preventing the breakdown of proteins and peptides . Additionally, it can influence gene expression by binding to DNA or RNA, altering the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular metabolism and function, which are essential considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes . These findings highlight the importance of determining the appropriate dosage for experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and acetyltransferase, which play crucial roles in its metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in the production of essential biomolecules . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and impact on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

ethyl 2-(1-ethoxyethylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-11-7(3)9-6-8(10)12-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVIFILFKDQZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NCC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304420
Record name Ethyl (E)-N-(1-ethoxyethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21164-33-0
Record name NSC165675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (E)-N-(1-ethoxyethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.140 g (0.123 mol) of aminoacetic acid ethyl ester hydrochloride and 15.175 g (0.123 mol, 1 eq) of acetimidic acid ethyl ester hydrochloride were stirred in solution in 300 mL ice cold water. 200 mL diethyl ether and then 16.97 g (0.123 mol, 1 eq) K2CO3 were added. The reaction mixture was stirred for 10 minutes. The organic phase was separated and dried over Na2SO4, filtered and evaporated to dryness to yield to 15.229 g (72%) of (1-ethoxy-ethylideneamino)-acetic acid ethyl ester as a light yellow oil.
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
15.175 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
16.97 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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